molecular formula C10H11ClO3 B3053051 4-(2-Chlorophenoxy)butanoic acid CAS No. 5057-52-3

4-(2-Chlorophenoxy)butanoic acid

Cat. No. B3053051
CAS RN: 5057-52-3
M. Wt: 214.64 g/mol
InChI Key: VWIPYKNRDUDVDQ-UHFFFAOYSA-N
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Description

4-(2-Chlorophenoxy)butanoic acid is a chemical compound with the molecular formula C10H11ClO3 . It is a derivative of butanoic acid, where one of the hydrogen atoms on the fourth carbon atom is replaced by a 2-chlorophenoxy group .


Molecular Structure Analysis

The molecular structure of 4-(2-Chlorophenoxy)butanoic acid consists of a butanoic acid backbone with a 2-chlorophenoxy group attached to the fourth carbon atom . The molecular weight of this compound is 214.65 .


Physical And Chemical Properties Analysis

4-(2-Chlorophenoxy)butanoic acid is a solid compound . Its InChI (International Chemical Identifier) key is VWIPYKNRDUDVDQ-UHFFFAOYSA-N , which provides a unique identifier for the compound.

Scientific Research Applications

Chemical Synthesis

“4-(2-Chlorophenoxy)butanoic acid” is used in the field of chemical synthesis . It is a unique chemical that is part of a collection of unique chemicals provided by Sigma-Aldrich . It’s used in the synthesis of other complex compounds .

Pentafluoroethylation

In a study, a new bispentafluoroethylated organocuprate complex demonstrated a remarkable range of reactivities towards carboxylic acids . The construction of C (sp 3 )–/C (sp 2 )–/C (sp)–CF 2 CF 3 bonds can therefore be achieved using a single reagent . This suggests that “4-(2-Chlorophenoxy)butanoic acid” could potentially be used in similar reactions.

Biological Applications

Biologically active compounds containing the pentafluoroethyl group do exist including the angiotensin II receptor antagonist DuP 532, antihypertensive potassium channel opener KC-515 and fulvestrant for treating breast cancer . The number of marketed drugs containing CF2CF3, however, is much lower than that of the CF3-containing drugs, despite some evidence pointing to the superior biological activities of the pentafluoroethylated congeners . Thus, new methods for synthesizing pentafluoroethylated molecules with diverse structures will be crucial for their future applications as therapeutic agents .

Leukotriene B4 Biosynthesis

There is a discovery of a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis . This suggests that “4-(2-Chlorophenoxy)butanoic acid” could potentially be used in the development of new drugs that inhibit leukotriene B4 biosynthesis .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it is harmful if swallowed and causes serious eye damage . Proper safety measures should be taken when handling this compound.

Future Directions

As for future directions, more research is needed to fully understand the properties and potential applications of 4-(2-Chlorophenoxy)butanoic acid. Given its structural similarity to known herbicides, it could be of interest in the development of new agrochemicals .

properties

IUPAC Name

4-(2-chlorophenoxy)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c11-8-4-1-2-5-9(8)14-7-3-6-10(12)13/h1-2,4-5H,3,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIPYKNRDUDVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198593
Record name Butyric acid, 4-(o-chlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenoxy)butanoic acid

CAS RN

5057-52-3
Record name 4-(2-Chlorophenoxy)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5057-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyric acid, 4-(o-chlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005057523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyric acid, 4-(o-chlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of sodium (405 mg, 1.08 mmol) in ethanol (11.1 mL) was added 2-chlorophenol and the reaction mixture was stirred for 5 minutes before adding dihydro-furan-2-one (1.4 g, 16.1 mmol). The reaction mixture was stirred for 5 hours at 100° C. after which time the ethanol was slowly evaporated by continuous heating to 150° C. for another 12 hours. After such time the residue was dissolved in water (7 mL) and aqueous hydrochloric acid (1N) was added until precipitation occurred. The precipitate was isolated by filtration, washed with water and dried in vacuo to yield the title compound as yellow solid (2.79 g, 80.4%).
Quantity
405 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Quantity
11.1 mL
Type
solvent
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Quantity
1.4 g
Type
reactant
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0 (± 1) mol
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solvent
Reaction Step Three
Yield
80.4%

Synthesis routes and methods II

Procedure details

A 500 mL 3-neck round bottom flask equipped with a magnetic stirrer bar and a reflux condenser was charged with 12.88 g (100 mmol) of 2-chlorophenol, 22.54 g (110 mmol) of ethyl 4-bromobutyrate, 16.59 g, 120 mmol potassium carbonate and 350 mL of 2-butanone. The slurry was heated to reflux. After stirring for 21 hr at reflux, the reaction mixture was cooled to 25° C., filtered and concentrated. The residue was taken up in 400 mL of water and treated with 100 mL of 2N aqueous sodium hydroxide (200 mmol). The reaction mixture was heated to reflux for 120 min and cooled to 25° C. The resulting solution was acidified with aqueous 105 ml of 2N hydrochloric acid. The resulting white solid was isolated by filtration by washing with hexanes to yield 20.68 g of 4-(2-Chlorophenoxy)butanoic acid. Mp 85-87° C. Combustion analysis: Found: C, 55.97; H, 5.13%; Cl, 16.55%; C10H11ClO3 requires C, 55.96; H, 5.17%; Cl, 16.52%; 1H NMR (d6-DMSO): δ 12.1, bs, 1H (COOH); δ 7.42, dd, 1H, (H ortho to Cl); δ 7.29, t, 1H (H para to Cl); δ 7.13, d, 1H, (H ortho to OR); δ 6.95, t, 1H (H para to OR); δ 4.07, t, 2H, (CH2 α to O); δ 2.44, t, 2H (CH2 α to COOH); δ 1.98, p, 2H (CH2 β to ArO and COOH).
Quantity
12.88 g
Type
reactant
Reaction Step One
Quantity
22.54 g
Type
reactant
Reaction Step One
Quantity
16.59 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
105 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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